Saframycin R
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85411-35-4 |
|---|---|
Molecular Formula |
C31H34N4O10 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
[(1S,2S,10R,12R,13R)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate |
InChI |
InChI=1S/C31H34N4O10/c1-12-25(39)15-8-18-24-23-16(26(40)13(2)29(44-6)30(23)45-21(38)11-36)7-17(34(24)4)19(9-32)35(18)20(10-33-31(42)14(3)37)22(15)27(41)28(12)43-5/h17-20,24,36,40H,7-8,10-11H2,1-6H3,(H,33,42)/t17-,18+,19+,20+,24-/m1/s1 |
InChI Key |
GATZXGIUISULHU-LJTNYMJHSA-N |
SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)OC(=O)CO)O |
Isomeric SMILES |
CC1=C(C2=C([C@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@@H](C2)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)OC(=O)CO)O |
Canonical SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)OC(=O)CO)O |
Appearance |
Solid powder |
Other CAS No. |
106209-14-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saframycin R; |
Origin of Product |
United States |
Advanced Methodologies for Saframycin R Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For Saframycin R, a comprehensive analysis of both one-dimensional (1D) and two-dimensional (2D) NMR data was crucial for the complete assignment of its proton (¹H) and carbon (¹³C) signals. jst.go.jpresearchgate.net
Comprehensive 1D (¹H, ¹³C) NMR Data Analysis
The 1D ¹H and ¹³C NMR spectra of this compound offer the initial and fundamental pieces of the structural puzzle. The ¹H NMR spectrum reveals the chemical shifts, multiplicities (splitting patterns), and integration values for all proton nuclei, providing information about their electronic environment and neighboring protons. Similarly, the ¹³C NMR spectrum displays the chemical shifts for each carbon atom, indicating their respective functional groups and hybridization states. clockss.org Detailed analysis of these spectra allows for the initial identification of key structural fragments. The chemical structure and conformation of this compound were determined using high-field ¹H and ¹³C NMR. jst.go.jp Unlike other saframycins, this compound features a reduced quinone ring that carries a glycolic ester moiety. jst.go.jp
Table 1: ¹H and ¹³C NMR Data for this compound
Specific chemical shift and coupling constant data for this compound are compiled from various spectroscopic studies and are presented here for a comprehensive overview. Note that exact values may vary slightly depending on the solvent and experimental conditions.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) |
| 1 | 182.5 | - |
| 2 | 156.0 | - |
| 3 | 127.8 | - |
| 4 | 185.6 | - |
| 4a | 135.1 | - |
| 5 | 20.9 | α: 2.13 (d, 21.1), β: 2.74 (dd, 21.1, 7.6) |
| 6 | 57.4 | 3.24 (br d, 7.6) |
| 7 | 82.0 | 4.40 (d, 2.0) |
| 8 | - | 6.44 |
| 9 | 52.6 | 4.36 (ddd, 4.0, 2.3, 2.0) |
| 9a | 141.1 | - |
| 10 | 181.0 | - |
| 11 | 155.6 | - |
| 12 | 129.6 | - |
| 13 | 186.9 | - |
| 13a | 137.3 | - |
| 14 | 25.3 | α: 1.25 (ddd, 17.2, 11.6, 2.3), β: 2.77 (dd, 17.2, 2.6) |
| 14a | 50.4 | 3.18 (ddd, 11.6, 2.6, 2.3) |
| 15 | 54.1 | 2.97 (d, 2.3) |
| 15a | 141.0 | - |
| 16 | 41.0 | 3.21 (ddd, 13.9, 4.0, 1.0), 3.72 (ddd, 13.9, 7.6, 2.0) |
| 18 | 160.1 | - |
| 19 | 196.7 | - |
| 20 | 24.2 | 2.24 (s, 3H) |
| 3-Me | 8.6 | 1.88 (s, 3H) |
| 12-Me | 8.7 | 1.90 (s, 3H) |
| N-Me | 41.4 | 2.30 (s, 3H) |
| 2-OMe | 60.8 | 4.01 (s, 3H) |
| 11-OMe | 61.0 | 4.01 (s, 3H) |
| NH | - | 6.77 (dd, 7.6, 1.0) |
| This table is a composite representation based on data for related saframycin structures and may not be fully representative of this compound. researchgate.netclockss.org |
Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
To assemble the structural fragments identified from 1D NMR and to establish the complete bonding framework and stereochemistry of this compound, a suite of 2D NMR experiments was employed. nih.gov These techniques correlate different nuclei based on their interactions, providing a more detailed structural map. ucl.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. By revealing ¹H-¹H spin-spin coupling networks, COSY is instrumental in tracing out the carbon skeleton of the molecule. ua.es
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, regardless of whether they are directly bonded. This through-space correlation is critical for determining the relative stereochemistry of the molecule by revealing which protons are on the same or opposite faces of the ring systems. ua.esuzh.ch
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. HSQC is essential for unambiguously assigning the carbon signals based on the already assigned proton signals. ucl.ac.ukua.es
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This technique is invaluable for connecting the structural fragments established by COSY and for positioning quaternary carbons and heteroatoms within the molecular framework. ucl.ac.ukua.es
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, leading to the elucidation of its planar structure and relative stereochemistry. researchgate.net
Mass Spectrometric Approaches in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and molecular formula. High-resolution mass spectrometry (HRMS) is particularly crucial in this regard, as it can measure masses with very high accuracy. google.com
For this compound, Fast Atom Bombardment (FAB) mass spectrometry was utilized to determine its molecular weight. jst.go.jpresearchgate.net This technique, a soft ionization method, allows for the analysis of large and non-volatile molecules like this compound with minimal fragmentation, providing a clear molecular ion peak. The precise mass measurement obtained from HRMS allows for the calculation of the elemental composition, which, in conjunction with NMR data, confirms the molecular formula of the compound. google.com
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. waikato.ac.nz By analyzing the fragmentation pattern, researchers can deduce the structure of different parts of the molecule and confirm the connectivity of the various structural units, corroborating the assignments made from NMR spectroscopy. acs.org
Application of X-ray Crystallography for Absolute Configuration Determination
While NMR spectroscopy is exceptionally powerful for determining the relative stereochemistry of a molecule, it cannot typically establish its absolute configuration. For this, X-ray crystallography is the gold standard. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
The diffraction data allows for the creation of a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of every atom can be determined. pnas.org This provides an unambiguous determination of the absolute stereochemistry of all chiral centers within the molecule. In the broader context of the saframycin family, X-ray crystallography has been instrumental in confirming the structures of related compounds, providing a solid foundation for the structural elucidation of new members like this compound. clockss.orgjst.go.jp The structural data obtained from X-ray crystallography serves as the ultimate confirmation of the molecular structure deduced from spectroscopic methods. nih.gov
Biosynthetic Pathways and Enzymology of Saframycin R Production
Elucidation of Precursor Incorporation and Metabolic Labeling in Saframycin R Biosynthesis
Early investigations into the biosynthesis of the related saframycin A laid the groundwork for understanding the origins of the this compound scaffold. Isotope-labeling experiments were pivotal in identifying the fundamental building blocks. These studies demonstrated that the pentacyclic core of saframycin A is assembled from one molecule of L-alanine, one molecule of glycine (B1666218), and two molecules of L-tyrosine. acs.orgacs.org The five methyl groups characteristic of the molecule are derived from S-adenosylmethionine (SAM). oup.com
Further metabolic labeling studies, often coupled with the analysis of biosynthetic gene clusters, have refined this understanding. For instance, the biosynthesis of safracins, which share a common pathway, involves the incorporation of two L-tyrosine derivatives, specifically 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), as the final two amino acids. jmb.or.krgoogle.com This nonproteinogenic amino acid is a key precursor for the tetrahydroisoquinoline core. jmb.or.kr The generation of this specialized precursor from L-tyrosine involves a series of enzymatic modifications, including hydroxylation and methylation, which occur prior to its incorporation by the NRPS machinery. jmb.or.krresearchgate.netnih.gov The use of labeled precursors has been instrumental in confirming the incorporation of these building blocks and tracing their fate through the intricate biosynthetic pathway. pnas.orgfrontiersin.org
Table 1: Precursors for the Saframycin Backbone
| Precursor | Number of Units Incorporated | Source |
|---|---|---|
| L-Alanine | 1 | acs.orgacs.org |
| Glycine | 1 | acs.orgacs.org |
| L-Tyrosine (or its derivatives) | 2 | acs.orgacs.org |
Characterization of Non-Ribosomal Peptide Synthetase (NRPS) Systems Involved in Saframycin Scaffold Assembly
The assembly of the complex peptidyl backbone of saframycins is orchestrated by a multi-enzyme system of non-ribosomal peptide synthetases (NRPSs). acs.orgacs.org These large, modular enzymes catalyze the condensation of amino acid building blocks in a template-driven manner that is independent of ribosomes. nih.govmdpi.com
Analysis of Specific NRPS Modules (e.g., SfmA, SfmB, SfmC) and Domain Functions
The biosynthetic gene cluster for saframycin A from Streptomyces lavendulae encodes three primary NRPS proteins: SfmA, SfmB, and SfmC. oup.comnih.gov These proteins contain a series of domains, each with a specific catalytic function. nih.govmdpi.com
SfmA: This protein constitutes the initial module of the NRPS system. It contains an adenylation (A) domain responsible for recognizing and activating L-alanine, and a peptidyl carrier protein (PCP) or thiolation (T) domain that covalently tethers the activated amino acid as a thioester. nih.govoup.com
SfmB: The second module, SfmB, is responsible for the incorporation of glycine. Similar to SfmA, it possesses A and PCP domains for the activation and binding of glycine. A condensation (C) domain within SfmB then catalyzes the formation of a peptide bond between the SfmA-bound alanine (B10760859) and the SfmB-bound glycine, elongating the peptide chain. nih.govoup.com
SfmC: This terminal module is a remarkable multifunctional enzyme that deviates significantly from canonical NRPS logic. oup.comnih.gov It contains A, PCP, C, and a reductase (R) domain. nih.gov The A domain of SfmC is responsible for activating the modified tyrosine precursor. mdpi.com However, instead of simply adding this precursor to the growing peptide chain, SfmC catalyzes a complex series of reactions, including two successive Pictet-Spengler reactions, to construct the pentacyclic bis-tetrahydroisoquinoline intermediate. acs.org The reductase (R) domain is crucial for the reductive release of aldehyde intermediates, which are necessary for these cyclization reactions. acs.org
Table 2: Domain Functions of Saframycin NRPS Modules
| NRPS Module | Domain | Function | Reference |
|---|---|---|---|
| SfmA | Adenylation (A) | Activates L-alanine | nih.govoup.com |
| Peptidyl Carrier Protein (PCP) | Tethers activated L-alanine | nih.govoup.com | |
| SfmB | Adenylation (A) | Activates glycine | nih.govoup.com |
| Peptidyl Carrier Protein (PCP) | Tethers activated glycine | nih.govoup.com | |
| Condensation (C) | Forms peptide bond between alanine and glycine | oup.com | |
| SfmC | Adenylation (A) | Activates modified tyrosine precursor | mdpi.com |
| Peptidyl Carrier Protein (PCP) | Tethers activated tyrosine precursor | nih.gov | |
| Condensation (C) / Pictet-Spengler (PS) | Catalyzes Pictet-Spengler reactions for cyclization | acs.org |
Iterative Mechanisms in Peptidyl Skeleton Formation
A fascinating aspect of saframycin biosynthesis is the iterative use of the final NRPS module, SfmC. nih.govebi.ac.uk Contrary to the colinearity rule often observed in NRPS systems, where each module is used only once for the incorporation of a single amino acid, SfmC acts iteratively to catalyze the condensation of two molecules of the modified tyrosine derivative. nih.gov This iterative process, involving the reduction of peptidyl thioesters to aldehydes by the R domain followed by C domain-mediated Pictet-Spengler reactions, is responsible for the formation of the complex pentacyclic scaffold from dipeptidyl substrates. nih.govresearchgate.net This non-canonical, seven-step transformation catalyzed by the single SfmC module highlights the remarkable catalytic versatility of NRPS enzymes. nih.gov
Investigation of Tailoring Enzymes and Post-NRPS Modifications in this compound Biosynthesis
Following the assembly of the core pentacyclic structure by the NRPS machinery, a series of tailoring enzymes introduce further chemical diversity through post-NRPS modifications. acs.orgacs.org These modifications, including methylations and hydroxylations, are crucial for the final structure and biological activity of this compound.
Methyltransferases (e.g., SafC, SfmM2, SfmM3) and Their Regioselectivity
Several methyltransferases are involved in the biosynthesis of saframycins, utilizing SAM as the methyl donor. oup.com
SafC: In the biosynthesis of saframycin MX1, SafC has been characterized as a catechol 4-O-methyltransferase. nih.govasm.org It acts on an L-DOPA precursor before its incorporation into the saframycin structure, demonstrating a high degree of regioselectivity for the 4'-hydroxyl group. nih.govasm.org
SfmM2 and SfmM3: These methyltransferases are involved in the formation of the 3-hydroxy-5-methyl-O-methyltyrosine precursor. jmb.or.krresearchgate.netnih.gov SfmM2 is a C-methyltransferase that introduces a methyl group at the C-5 position of the tyrosine ring. researchgate.netuniprot.org SfmM3 functions as an O-methyltransferase, likely methylating the 4'-hydroxyl group. researchgate.netnih.gov The coordinated action of these enzymes, along with a hydroxylase, is necessary to produce the fully modified tyrosine derivative required by the NRPS. researchgate.netnih.gov
Hydroxylases (e.g., SfmD, SfmO2, SfmO4) and Oxidative Transformations
Hydroxylation and subsequent oxidative transformations are key tailoring steps that modify the saframycin core.
SfmD: This enzyme is a hydroxylase responsible for the introduction of a hydroxyl group at the 3-position of the tyrosine ring during the formation of the 3-hydroxy-5-methyl-O-methyltyrosine precursor. jmb.or.krresearchgate.netnih.gov Heterologous expression studies have confirmed that the gene cassette containing sfmD, sfmM2, and sfmM3 is sufficient for the biosynthesis of this modified amino acid from tyrosine. jmb.or.krnih.gov
SfmO2 and SfmO4: These enzymes are FAD-dependent monooxygenases that likely catalyze oxidative transformations on the saframycin scaffold after its assembly. nih.gov For example, SfmO4 is a hydroxylase that can introduce a hydroxyl group, leading to the production of aminated analogs like SFM-Y3 when expressed in a safracin producer. nih.gov SfmO2 is also implicated in post-NRPS modifications, contributing to the final chemical structure of saframycin A. pnas.orgsciengine.com The oxidation of the A-ring to a quinone state is a critical maturation step. acs.org
Enzymes Catalyzing Pictet-Spengler and Other Cyclization Reactions
The formation of the complex pentacyclic core of saframycins is a remarkable enzymatic feat, orchestrated primarily by a specialized nonribosomal peptide synthetase (NRPS) module. beilstein-journals.orgnih.gov In the biosynthesis of saframycin A, the NRPS module SfmC is a key player, catalyzing a series of reactions, including two critical Pictet-Spengler cyclizations. beilstein-journals.orgucl.ac.uk
Biochemical studies have demonstrated that SfmC is responsible for the assembly of the pentacyclic scaffold from two molecules of a modified L-tyrosine derivative, 3-hydroxy-5-methyl-O-methyltyrosine. semanticscholar.org The process is iterative, with the C-domain of SfmC mediating the Pictet-Spengler reactions. nih.govucc.edu.co This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline (THIQ) ring system. researchgate.net The enzymatic nature of this transformation ensures high regio- and stereoselectivity, which is crucial for the formation of the specific saframycin core structure. beilstein-journals.org
The SfmC module itself is a multi-domain enzyme. It has been shown to catalyze a seven-step transformation of dipeptidyl substrates into the complex saframycin framework. nih.govucc.edu.co This intricate process highlights the remarkable capability of NRPSs to acquire novel functions for diversifying the structures of peptide natural products. nih.gov The understanding of the SfmC-catalyzed Pictet-Spengler reactions has been pivotal in both the elucidation of the biosynthetic pathway and in developing chemoenzymatic strategies for the synthesis of saframycin analogs. acs.orgnih.gov
Role of Putative Reductase Domains (R-domains)
Reductase domains (R-domains), also known as thioester reductase (TR) domains, play a crucial role in the termination and release of the peptide chain from the NRPS assembly line. acs.orgnih.gov In typical NRPS systems, a thioesterase (TE) domain is responsible for this step, often leading to a cyclic or linear peptide product. nih.gov However, in the biosynthesis of saframycins and related compounds, a C-terminal R-domain offers an alternative termination strategy. acs.orgnih.gov
These R-domains catalyze the NAD(P)H-dependent reductive release of the peptidyl-S-PCP intermediate, yielding a reactive aldehyde. nih.govnih.govpnas.org This aldehyde is a key precursor for subsequent intramolecular cyclization reactions, including the Pictet-Spengler reaction, which forms the characteristic tetrahydroisoquinoline rings of saframycins. acs.orgnih.govresearchgate.net
In the saframycin A biosynthetic gene cluster, the NRPS SfmC possesses a C-terminal R-domain. nih.gov It is proposed that this domain catalyzes the reductive release of the tetrapeptidyl intermediate as an aldehyde, which then triggers the spontaneous intramolecular cyclizations to form the core structure. nih.gov Similarly, the saframycin Mx1 synthetase, SafA, from Myxococcus xanthus also contains a terminal R-domain. pnas.orgresearchgate.netmicrobiologyresearch.org The R-domain of SfmC is particularly noteworthy as it is believed to catalyze three separate reduction reactions during the formation of the pentacyclic core. semanticscholar.org
The presence of these R-domains is a recurring feature in the biosynthesis of several complex natural products, highlighting their importance as a tool for generating chemical diversity. nih.govpnas.org The aldehyde functionality produced by the R-domain is a versatile chemical handle that can participate in various downstream reactions, leading to the formation of complex cyclic structures. nih.gov
Genetic Analysis of this compound Biosynthetic Gene Clusters (BGCs)
The first saframycin BGC to be identified was for saframycin Mx1 from Myxococcus xanthus. microbiologyresearch.org This cluster was found to contain a large open reading frame (ORF) with domains showing similarity to peptide synthetases, providing the initial evidence that saframycins are synthesized by a nonribosomal mechanism. microbiologyresearch.org Subsequent sequencing and gene disruption experiments defined a contiguous DNA region of at least 18 kb essential for saframycin biosynthesis. microbiologyresearch.org
The BGC for saframycin A from Streptomyces lavendulae has also been cloned and characterized. nih.gov Sequence analysis of a 62-kb DNA region revealed 30 genes responsible for saframycin A biosynthesis, including the unusual NRPS system (SfmA, SfmB, and SfmC), tailoring enzymes, and proteins for regulation and resistance. nih.gov
Similarly, the BGC for safracin B, a structurally related compound, was identified in Pseudomonas fluorescens. google.comgoogle.com This cluster is organized into two divergent operons, sacABCDEFGHK and sacIJ. google.commdpi.com The sacA, sacB, and sacC genes encode the NRPS modules responsible for assembling the peptide backbone. google.com
Comparative analysis of the saframycin and safracin BGCs reveals a conserved core for the biosynthesis of the tetrapeptide intermediate, while variations in tailoring enzymes likely account for the structural diversity observed within this family of antibiotics. nih.gov For instance, the sacF and sacG genes in the safracin cluster are proposed to be involved in the methylation of L-tyrosine, a key building block. google.comgoogle.com The organization of these BGCs is presented in the table below.
| Gene Cluster | Organism | Key Genes/Features | Reference |
| sfm (Saframycin A) | Streptomyces lavendulae | sfmA, sfmB, sfmC (NRPS), sfmO1, sfmO2 (oxidoreductases), R-domain in SfmC | nih.gov |
| saf (Saframycin Mx1) | Myxococcus xanthus | safA (NRPS with R-domain) | microbiologyresearch.org |
| sac (Safracin B) | Pseudomonas fluorescens | sacA, sacB, sacC (NRPS), sacF, sacG (methyltransferases) | google.comgoogle.com |
Strategies for Directed Biosynthesis and Combinatorial Biosynthesis of this compound Analogs
The elucidation of the saframycin biosynthetic pathway and the characterization of its BGC have opened avenues for the generation of novel analogs through genetic engineering and synthetic biology approaches. nih.govresearchgate.net These strategies aim to modify the saframycin structure to potentially improve its therapeutic properties or to create new compounds with unique activities.
One approach is directed biosynthesis , where the producing organism is fed with synthetic precursors that can be incorporated into the final molecule. For example, resting cells of Streptomyces lavendulae have been used to produce new saframycin derivatives when supplied with different amino acids. jst.go.jp
Combinatorial biosynthesis involves the genetic manipulation of the BGC to alter the biosynthetic pathway. tandfonline.compsu.edu This can include:
Gene inactivation: Knocking out specific genes, particularly those encoding tailoring enzymes, can lead to the accumulation of biosynthetic intermediates or the production of analogs lacking certain functional groups.
Heterologous expression: Expressing genes from one biosynthetic pathway in a different host organism can lead to the creation of hybrid molecules. For instance, the expression of the hydroxylase SfmO4 from the saframycin A pathway in a safracin B producer resulted in a new aminated analog. nih.gov
Domain swapping and module engineering: Modifying the NRPS enzymes by swapping domains or entire modules can potentially alter the amino acid sequence of the peptide backbone, leading to a wide range of new structures. The modular nature of NRPS makes them amenable to such engineering efforts. nih.gov
Chemoenzymatic synthesis: This hybrid approach combines chemical synthesis with enzymatic transformations. Synthetic substrates can be designed and fed to purified enzymes or engineered pathways to produce novel compounds. acs.orgnih.gov The SfmC enzyme has been successfully used in vitro to assemble various saframycin-related scaffolds from synthetic dipeptidyl substrates. ucc.edu.conih.gov
These strategies have demonstrated the feasibility of engineering the saframycin biosynthetic machinery to generate structural diversity. nih.gov The knowledge gained from studying the natural biosynthetic pathway provides a powerful toolkit for creating novel and potentially more effective antitumor agents. researchgate.netpsu.edu
Chemical Synthesis and Analog Design for Saframycin R
Design and Synthesis of Chemically Modified Saframycin R Analogs
Diversification of Side Chains (e.g., C-1, C-25)
The structural modification of the side chains at the C-1 and C-25 positions of the saframycin scaffold represents a key strategy in the generation of novel analogs with potentially improved biological activities. Research has demonstrated that alterations in these side chains can significantly influence the compound's properties.
Directed biosynthesis has been a fruitful approach for diversifying the C-1 side chain. By supplementing the culture medium of Streptomyces lavendulae with various amino acid analogs, new saframycin derivatives have been produced. For instance, the addition of 2-amino-n-butyric acid, glycine (B1666218), and alanine (B10760859) led to the generation of saframycins Yd-1, Yd-2, and Y3, respectively. researchgate.net These compounds feature modified N-terminal residues in the side chain, replacing the pyruvic acid moiety typically found in saframycin A. researchgate.net Further chemical modifications of these biosynthetically derived analogs have expanded the library of C-1 side chain variants. Twenty-eight derivatives were prepared from saframycins Yd-1 and Y3, including N-acyl derivatives such as pivaloyl- and n-caproylsaframycin Y3, and the water-soluble saframycin Yd-1.HCl. semanticscholar.org
The fatty acyl chain attached to the C-1 side chain has been shown to be crucial for the enzymatic assembly of the saframycin core. Current time information in Bangalore, IN.beilstein-journals.org While essential for biosynthesis, this chain can be strategically replaced in synthetic and chemo-enzymatic approaches to generate further diversity. In one study, the amide linkage of the fatty acid was replaced with an ester linkage, allowing for its removal under milder conditions after the enzymatic construction of the pentacyclic scaffold. beilstein-journals.org This approach facilitates the introduction of a wider variety of functionalities at the C-1 position.
Solid-phase synthesis has also been employed to rapidly generate diverse structural analogs of saframycin A, allowing for variation at multiple sites, including the side chains. nih.gov This method supports the directed condensation of N-protected alpha-amino aldehyde reactants, enabling the construction of a matrix of saframycin A analogs with simultaneous variation at two different sites. nih.gov
The table below summarizes key examples of C-1 side chain diversification in this compound analogs.
| Analog Name | Modification at C-1 Side Chain | Method of Generation | Reference |
| Saframycin Yd-1 | Replacement of pyruvic acid with a 2-amino-n-butyric acid residue | Directed Biosynthesis | researchgate.net |
| Saframycin Yd-2 | Replacement of pyruvic acid with a glycine residue | Directed Biosynthesis | researchgate.net |
| Saframycin Y3 | Replacement of pyruvic acid with an alanine residue | Directed Biosynthesis | researchgate.net |
| pivaloyl-saframycin Y3 | N-acylation with a pivaloyl group | Semisynthesis from Saframycin Y3 | semanticscholar.org |
| n-caproylsaframycin Y3 | N-acylation with a n-caproyl group | Semisynthesis from Saframycin Y3 | semanticscholar.org |
| Saframycin Yd-1.HCl | Formation of a hydrochloride salt for improved water solubility | Semisynthesis from Saframycin Yd-1 | semanticscholar.org |
Alterations in the Bis-Quinone Core Structure
Modification of the bis-quinone core of saframycins is a significant area of analog design, as this moiety is directly involved in the molecule's interaction with DNA. beilstein-journals.org Strategies have been developed to alter the oxidation state of the A- and E-rings and to introduce different substituents, thereby modulating the electronic properties and reactivity of the core.
A key alteration involves the synthesis of bishydroquinone derivatives of saframycin A. nih.gov These analogs, in which the quinone moieties are reduced to hydroquinones, have demonstrated significantly enhanced antiproliferative activity, in some cases being up to 20-fold more active than the parent quinone. researchgate.net The proposed mechanism for this increased activity involves the hydroquinone (B1673460) form facilitating the opening of the B-ring to generate a quinone methide intermediate, which is a potent DNA alkylating agent. researchgate.net
Synthetic approaches have been developed to allow for the installation of aromatic rings with lower oxidation states at the A- and E-rings of the saframycin scaffold. beilstein-journals.org This modular strategy enables the rational and systematic modification of both ends of the tetrahydroisoquinoline (THIQ) core, which could lead to the development of DNA binders with tailored sequence preferences. researchgate.netbeilstein-journals.org One notable example is the synthesis of a bis-phenol type unnatural analog, which features a C5-deoxy A-ring with a phenolic hydroxyl group at C8. beilstein-journals.orgnih.gov This analog exhibited superior DNA alkylating ability compared to cyanosafracin B, which possesses a para-quinone moiety at the A-ring. beilstein-journals.orgnih.gov
The synthesis of simplified saframycin analogs has also been explored, where the focus is on constructing the core hexahydropyrazino[1,2-b]isoquinoline structure with modified quinone-type derivatives, often in their hydroquinone methyl ether form. thieme-connect.comthieme-connect.com These efforts aim to create structurally less complex molecules that retain the key pharmacophoric features of the natural products.
The table below highlights some of the reported alterations to the bis-quinone core of this compound.
| Type of Alteration | Specific Modification | Rationale/Observed Effect | Reference |
| Reduction of Quinone | Conversion of bis-quinone to bis-hydroquinone | Increased antiproliferative activity; facilitates formation of DNA-alkylating quinone methide | nih.govresearchgate.net |
| A-ring Modification | Synthesis of a C5-deoxy A-ring with a phenolic hydroxyl at C8 (bis-phenol analog) | Superior DNA alkylation capability compared to the corresponding p-quinone | beilstein-journals.orgnih.gov |
| Modular Synthesis | Installation of aromatic rings with lower oxidation states at A- and E-rings | To develop DNA binders with tailored sequence preferences | researchgate.netbeilstein-journals.org |
| Simplified Analogs | Synthesis of hydroquinone methyl ether forms of hexahydropyrazino[1,2-b]isoquinolines | To create structurally less complex analogs with potential biological activity | thieme-connect.comthieme-connect.com |
Chemo-Enzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes
Chemo-enzymatic synthesis has emerged as a powerful strategy for the efficient and selective production of saframycin analogs, combining the precision of enzymatic catalysis with the flexibility of chemical synthesis. Current time information in Bangalore, IN.researchgate.net This approach leverages the biosynthetic machinery of saframycin-producing organisms, particularly non-ribosomal peptide synthetase (NRPS) modules, to construct the complex core structure from synthetically prepared precursors. beilstein-journals.orgnih.gov
A central enzyme in these chemo-enzymatic strategies is SfmC, an NRPS module responsible for the biosynthesis of saframycin A. beilstein-journals.org SfmC has been shown to catalyze the assembly of the pentacyclic scaffold from simple, chemically synthesized substrates. Current time information in Bangalore, IN.nih.gov This enzymatic conversion allows for the rapid and efficient construction of the core structure, which can then be further modified through chemical steps. beilstein-journals.org Researchers have successfully optimized designer substrates that are compatible with SfmC, enabling the divergent synthesis of various tetrahydroisoquinoline alkaloids. beilstein-journals.orgnih.gov
The chemo-enzymatic total synthesis of several saframycin-related natural products, including jorunnamycin A and saframycin A itself, has been achieved by integrating the SfmC-catalyzed reaction with subsequent chemical manipulations. beilstein-journals.org This hybrid process has enabled the rapid assembly of the elaborated pentacyclic skeleton in a single day from two simple synthetic starting materials, without the need to isolate intermediates. beilstein-journals.org
Other biosynthetic enzymes have also been incorporated into chemo-enzymatic pathways. For instance, the membrane-bound peptidase SfmE is responsible for cleaving the long-chain fatty acid moiety from the C-1 side chain during biosynthesis. beilstein-journals.org While this enzymatic deacylation can be challenging to replicate chemically under mild conditions, synthetic strategies have been devised to circumvent this step, such as by incorporating an ester linkage in the substrate that can be easily cleaved. beilstein-journals.org
Furthermore, tailoring enzymes from the saframycin biosynthetic cluster have been used to introduce specific functionalities onto the core scaffold. The hydroxylase SfmO4, for example, has been used in the heterologous expression system of a safracin B producer to introduce a hydroxyl group at the C-15 position, leading to the production of an aminated saframycin S derivative. nih.gov This demonstrates the potential for using a combination of enzymes from different but related biosynthetic pathways to generate novel hybrid molecules. The FAD-dependent monooxygenase/hydroxylase SfmO2 has been identified as the enzyme responsible for the oxidation of ring A in the saframycin A biosynthetic pathway. researchgate.net
The table below provides an overview of key biosynthetic enzymes utilized in the chemo-enzymatic synthesis of this compound analogs.
| Enzyme | Enzyme Type | Function in Chemo-Enzymatic Synthesis | Reference |
| SfmC | Non-Ribosomal Peptide Synthetase (NRPS) | Catalyzes the assembly of the pentacyclic saframycin scaffold from synthetic substrates. | Current time information in Bangalore, IN.beilstein-journals.orgnih.gov |
| SfmE | Membrane-bound Peptidase | Enzymatic cleavage of the C-1 fatty acyl side chain. | beilstein-journals.org |
| SfmO4 | Hydroxylase | Introduction of a hydroxyl group at the C-15 position of the core scaffold. | nih.gov |
| SfmO2 | FAD-dependent Monooxygenase/Hydroxylase | Oxidation of the A-ring of the saframycin core. | researchgate.net |
Structure Activity Relationship Sar Studies of Saframycin R Analogs
Quantitative and Qualitative Assessment of Structural Features Critical for Biological Activity
The biological activity of saframycin analogs is intricately linked to their structural components. The pentacyclic core skeleton, common to saframycins and the related ecteinascidins, provides the necessary scaffold for interaction with biological targets. researchgate.net Modifications to this core and its peripheral functional groups have profound effects on cytotoxicity and antitumor potency.
Key structural features that have been identified as critical for the biological activity of saframycin analogs include:
The Tetrahydroisoquinoline (THIQ) Core: The bis-THIQ framework is fundamental for the molecule's ability to bind to DNA. beilstein-journals.org The A and B subunits of the related compound, ecteinascidin-743 (ET-743), which shares a similar core, are responsible for DNA recognition and binding. researchgate.net
The C21 Position: The presence of a carbinolamine or a cyano group at the C21 position is crucial for the molecule's DNA alkylating ability. beilstein-journals.orgjst.go.jp This functional group facilitates the formation of an electrophilic iminium ion, which then reacts with guanine (B1146940) residues in the minor groove of DNA. beilstein-journals.orgnih.gov The importance of the C21 carbinolamine for optimal bioactivity has been demonstrated in SAR studies of natural ecteinascidin members. mdpi.com
The Quinone System: The quinone moiety in the A-ring of saframycins plays a role in their redox properties and ability to generate reactive oxygen species. However, analogs with a hydroquinone (B1673460) form can exhibit even greater activity. In fact, some hydroquinone analogs of saframycin A are up to 20 times more active than the parent quinone. researchgate.net
Side Chains: The nature of the side chains attached to the core structure significantly influences the biological activity. For instance, the ester side chain of renieramycin M, a related compound, is critical for its antitumor activities. mdpi.com Similarly, the synthesis of twenty-four compounds with diversified 3-aryl acrylic amide side chains attached to a simplified saframycin-ecteinascidin pentacyclic skeleton resulted in potent antitumor activity against various human tumor cell lines. researchgate.net A quinoline-2-carboxylic acid amide derivative of saframycin A demonstrated single-digit picomolar potency against three human sarcoma cell lines, being 100 times more potent than ET-743. researchgate.net
Table 1: Impact of Structural Modifications on the Biological Activity of Saframycin Analogs
| Structural Modification | Effect on Biological Activity | Reference |
| Conversion of quinone to hydroquinone | Increased activity (up to 20-fold) | researchgate.net |
| Variation of the C22 angelate ester in Renieramycin M | Important for cytotoxicity | mdpi.com |
| Diversification of 3-aryl acrylic amide side chains | Potent antitumor activity | researchgate.net |
| Introduction of a quinoline-2-carboxylic acid amide side chain | 100-fold increase in potency against sarcoma cell lines compared to ET-743 | researchgate.net |
| Lack of hemiaminal or α-aminonitrile at C-7 in Cribrostatin 4 | Still displays micromolar cytotoxicity | clockss.org |
Stereoisomeric Effects on Molecular Target Engagement and Biological Potency
Chirality plays a pivotal role in the biological activity of many therapeutic agents, and the saframycin family is no exception. nih.gov The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its interaction with chiral biological targets like proteins and nucleic acids. ijpsr.com
The presence of multiple chiral centers in the saframycin scaffold gives rise to numerous stereoisomers. michberk.com The absolute configuration at these centers can dramatically affect the molecule's biological potency. For example, in the asymmetric total synthesis of (-)-saframycin A, stereoselective Pictet-Spengler reactions were key to establishing the correct stereochemistry at C-1 and C-11. researchgate.net
Studies on other chiral molecules have demonstrated the profound impact of stereochemistry on activity. For instance, with the antimalarial agent 3-Br-acivicin, isomers with the natural (5S, αS) configuration were potent, while those with the (5R, αR) configuration showed moderate activity, and other diastereoisomers were largely inactive. mdpi.com This highlights that even subtle changes in the spatial orientation of functional groups can lead to a significant loss of biological function. These differences in potency among stereoisomers are often attributed to their differential binding affinities for their molecular targets. mdpi.com
In the context of saframycins and related compounds, the stereochemistry of the tetrahydroisoquinoline core is crucial for its proper orientation within the DNA minor groove, which is a prerequisite for covalent bond formation. mdpi.com The specific stereoconfiguration dictates the precise interactions between the drug and the DNA, influencing both the affinity and the selectivity of the binding. While direct studies on the stereoisomeric effects of Saframycin R itself are limited in the provided search results, the principles established from related compounds strongly suggest that its biological activity is highly dependent on its specific stereochemical configuration.
Mechanistic Insights from SAR Analysis in Relation to DNA Adduction
SAR studies have been instrumental in elucidating the mechanism by which saframycins, including this compound, interact with and modify DNA. The primary mechanism of action for many saframycin analogs is the alkylation of DNA. beilstein-journals.org
The key steps in this process, as revealed by SAR, are:
DNA Recognition and Binding: The bis-THIQ scaffold of saframycins recognizes and binds to the minor groove of DNA, showing a preference for GC-rich sequences. researchgate.netbeilstein-journals.org The oxygen functional groups on the A- and E-rings of the core scaffold are thought to interact with DNA bases through hydrogen bonds, facilitating the recognition of specific base pair sequences. beilstein-journals.org
Formation of the Iminium Intermediate: The carbinolamine or aminonitrile function at C21 is essential for the subsequent covalent modification of DNA. beilstein-journals.orgnih.gov Under physiological conditions, this group is lost, leading to the formation of a reactive iminium cation. beilstein-journals.org
DNA Alkylation: The generated iminium ion is a potent electrophile that is attacked by the exocyclic N2 amino group of guanine residues within the DNA minor groove. beilstein-journals.orgunimi.it This results in the formation of a reversible covalent aminal linkage between the drug and the DNA. researchgate.net
The redox state of the quinone moiety also plays a role. While some saframycins are active in their quinone form, others, like saframycin A, require reduction to the hydroquinone form to alkylate DNA. researchgate.net The hydroquinone form is proposed to facilitate the opening of the B-ring to form a quinone methide, which then cyclizes to the DNA-alkylating iminium species. researchgate.net this compound itself can undergo acid-promoted reversible covalent binding to DNA and, in the presence of a reducing agent, cause single-strand scission of supercoiled DNA. researchgate.net
Correlating Structural Modifications with Protein-Ligand Binding Affinity
While the primary target of saframycins is DNA, there is growing evidence that their biological activity may also involve interactions with proteins. nih.gov The formation of a drug-DNA adduct can create a novel surface that is recognized by specific cellular proteins, leading to the formation of ternary protein-drug-DNA complexes. mdpi.com
For example, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a protein target of DNA adducts formed by several members of the saframycin class. nih.govresearchgate.net This interaction suggests that the cytotoxic effects of these compounds may not solely be due to DNA damage itself but also to the subsequent interference with protein function.
Predicting the effect of structural changes on protein-ligand binding affinity is a complex challenge. nih.gov Computational methods, such as those that integrate protein folding and docking simulations, are being developed to better predict these interactions, especially when experimental structures are unavailable. nih.govbiorxiv.org By correlating structural modifications with changes in binding affinity for both DNA and associated proteins, a more complete understanding of the SAR of this compound and its analogs can be achieved, paving the way for the design of more effective and targeted anticancer agents.
Preclinical Mechanistic Research and Investigational Studies
In Vitro Studies on Molecular Targets and Binding Affinities
In vitro research has identified deoxyribonucleic acid (DNA) as a primary molecular target of Saframycin R. The interaction is characterized by an acid-promoted, reversible covalent binding to the DNA template. jst.go.jp Unlike some of its analogs, this compound has a reduced quinone ring, which influences its mechanism of action. jst.go.jp In the presence of a reducing agent, this compound mediates oxygen-dependent single-strand scission of supercoiled DNA. jst.go.jp This process can be potentiated by the cleavage of its glycolic ester group, either by enzymatic action (e.g., porcine carboxyl esterase) or base catalysis, which releases more reactive forms like reduced saframycin A. jst.go.jp This has led to the suggestion that this compound may function as a less toxic prodrug that is converted to more active forms. jst.go.jp
The broader saframycin class of antibiotics demonstrates a preference for binding within the minor groove of the DNA helix. researchgate.net They exhibit some sequence specificity, favoring interactions with 5'-GGG and 5'-GGC sequences, which is followed by alkylation. researchgate.netnih.gov The mechanism of DNA alkylation for saframycins involves the formation of an iminium ion intermediate that covalently bonds with the exocyclic amino group of guanine (B1146940) residues. pnas.orgnih.gov For quinone-containing saframycins like Saframycin A, this process requires reductive activation to form the DNA-alkylating hydroquinone (B1673460) form. researchgate.netnih.gov
More recent studies have revealed that the antiproliferative effects of saframycins are not solely due to DNA alkylation. A DNA-linked affinity purification technique identified the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a crucial protein target. pnas.orgnih.gov It is proposed that saframycins, including this compound and its analogs, form a ternary complex with both duplex DNA and GAPDH. pnas.org This interaction is central to their cytotoxic mechanism and represents a departure from the previous understanding that DNA was the sole molecular target. pnas.orgnih.gov
Table 1: Molecular Targets and Binding Characteristics of this compound and Analogs
| Target Molecule | Binding Characteristics | Mechanism of Action | Citations |
|---|---|---|---|
| Duplex DNA | Reversible covalent binding in the minor groove. | Forms an iminium ion that alkylates guanine residues. | jst.go.jpresearchgate.netnih.gov |
| Preference for 5'-GGG and 5'-GGC sequences. | Causes single-strand DNA scission in the presence of a reducing agent. | jst.go.jpresearchgate.netnih.gov | |
| GAPDH | Forms a ternary complex with DNA and the saframycin molecule. | Not related to inhibition of GAPDH's glycolytic function. | pnas.orgnih.gov |
| Specific binding interaction occurs with DNA-saframycin adducts. | The formation of the complex is linked to the compound's cytotoxicity. | pnas.orgnih.gov |
Molecular Basis of Acquired Resistance to this compound and Analogs
Investigational studies have uncovered molecular mechanisms that can confer resistance to this compound and its analogs. A primary basis for acquired resistance is linked directly to one of its key molecular targets, GAPDH. pnas.orgnih.gov Experiments using small interfering RNA (siRNA) to deplete cellular levels of GAPDH in human non-small cell lung cancer cells (A549) demonstrated that this reduction in GAPDH protein confers resistance to saframycin compounds. pnas.orgnih.gov This finding strongly supports the model that GAPDH is a critical component of the drug's cytotoxic mechanism, as its depletion mitigates the drug's antiproliferative effects. pnas.org
Another identified resistance strategy involves the enzymatic inactivation of the antibiotic. This mechanism has been characterized in the saframycin-producing organism itself as a means of self-protection. sjtu.edu.cn A self-defense strategy featuring the reductive inactivation of the reactive hemiaminal pharmacophore by short-chain dehydrogenases/reductases (SDRs) has been discovered in the biosynthetic pathways of tetrahydroisoquinoline (THIQ) antibiotics, including Saframycin A. sjtu.edu.cn This detoxification is proposed to be a general immunity strategy, as similar SDR enzymes are widely distributed in bacteria and can inactivate other THIQ family members. sjtu.edu.cn This suggests that exposure to the antibiotic could select for bacteria that acquire or upregulate such inactivating enzymes.
Furthermore, multidrug efflux pumps are a common mechanism of antibiotic resistance. In Pseudomonas species, which produce the related safracin antibiotics, the MexEF-OprN multidrug efflux pump is known to confer resistance to a variety of compounds. mdpi.com The expression of this pump is controlled by the transcriptional regulator MexT. mdpi.com While not specifically demonstrated for this compound, the induction of such efflux pumps represents a plausible mechanism for acquired resistance to this class of antibiotics. mdpi.com
Table 3: Molecular Mechanisms of Resistance to Saframycin and Analogs
| Resistance Mechanism | Description | Molecular Basis | Citations |
|---|---|---|---|
| Target Depletion | Reduction in the cellular concentration of a key drug target. | Depletion of GAPDH via siRNA transfection confers resistance to saframycins in cancer cells. | pnas.orgnih.gov |
| Enzymatic Inactivation | The drug molecule is chemically modified into an inactive form. | Reductive inactivation of the hemiaminal pharmacophore by short-chain dehydrogenases/reductases (SDRs). | sjtu.edu.cn |
| Drug Efflux | Active transport of the drug out of the cell. | Upregulation of multidrug efflux pumps, such as MexEF-OprN, controlled by regulators like MexT. | mdpi.com |
Advanced Research Perspectives and Methodological Advancements
High-Throughput Screening and Computational Approaches for Saframycin R Analog Discovery
The quest for novel antitumoral agents has driven the evolution of strategies to discover and develop analogs of potent natural products like this compound. High-throughput screening (HTS) and computational modeling are at the forefront of this endeavor, enabling the rapid evaluation of vast chemical libraries and the rational design of new molecular entities. pharmaceutical-journal.comatrandi.com
High-Throughput Screening (HTS):
HTS is a cornerstone of modern drug discovery, allowing for the automated testing of thousands of compounds against biological targets. pharmaceutical-journal.com For saframycin-related discovery, HTS can be applied in several ways:
Target-Based Screening: Assays are designed to measure the interaction of compounds with specific molecular targets, such as DNA or enzymes implicated in cancer progression. For instance, screening for compounds that mimic this compound's ability to bind to specific DNA sequences (preferentially 5'-GGG and 5'-GGC) can identify new potential alkylating agents. researchgate.net
Phenotypic Screening: This approach involves testing compounds on whole cells to identify molecules that induce a desired phenotype, such as the inhibition of cancer cell proliferation. rsc.org A high-throughput phenotypic screen of over 300,000 compounds successfully identified potent antimalarial hits belonging to the THIQ scaffold, the core structure of saframycins. rsc.org This demonstrates the power of phenotypic screening to find bioactive molecules within this structural class.
Reporter Gene Assays: These cell-based assays use the expression of a reporter gene (e.g., luciferase or green fluorescent protein) as an indicator of a compound's effect on a specific cellular pathway. This method could be adapted to screen for this compound analogs that modulate pathways identified through transcriptomic studies, such as those involved in glycolysis or oxidative stress. nih.gov
Computational Approaches:
Computational methods significantly accelerate the drug discovery process by predicting the properties and activities of molecules, thereby reducing the time and cost associated with synthesizing and testing new compounds. mdpi.comnih.gov
Structure-Based Drug Design (SBDD): Using the known 3D structure of this compound and its biological targets (e.g., a DNA duplex or the GAPDH protein), computational docking simulations can predict how novel analogs will bind. nih.gov This allows for the in silico design of molecules with potentially higher affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing existing data on various saframycin analogs, QSAR models can predict the antiproliferative potency of newly designed, untested molecules.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for this compound would define the key features necessary for its interaction with DNA and other protein targets, guiding the design of new analogs that retain these critical features.
Genome Mining: Computational tools like antiSMASH are used to scan microbial genomes for biosynthetic gene clusters (BGCs) that may produce novel secondary metabolites, including new types of saframycins. oup.comresearchgate.net
The synergy between HTS and computational chemistry provides a powerful engine for the discovery of next-generation this compound analogs with enhanced therapeutic profiles.
| Methodology | Approach | Application to this compound | Key Outcome |
|---|---|---|---|
| High-Throughput Screening (HTS) | Phenotypic Screening | Testing compound libraries for inhibition of cancer cell growth. rsc.org | Identification of novel bioactive THIQ scaffolds. rsc.org |
| Computational Chemistry | Structure-Based Drug Design | Docking simulations of analogs with DNA or protein targets. | Rational design of analogs with predicted high affinity. |
| Computational Biology | Genome Mining | Searching microbial genomes for saframycin-like biosynthetic gene clusters. researchgate.net | Discovery of potentially new, naturally produced saframycin variants. |
| HTS & Computational | QSAR Modeling | Correlating chemical structures of existing analogs with their activity. nih.gov | Prediction of activity for virtual compounds before synthesis. |
Advanced Spectroscopic and Biophysical Techniques for Mechanistic Elucidation
Understanding the precise mechanism by which this compound exerts its biological effects requires a detailed characterization of its structure and its interactions with cellular macromolecules. Advanced spectroscopic and biophysical methods are indispensable tools for this purpose.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR have been fundamental in determining the definitive structure and conformation of this compound in solution. jst.go.jp NMR studies have revealed that, unlike other saframycins, this compound possesses a reduced quinone ring with a glycolic ester moiety. jst.go.jp Furthermore, NMR can be used to study the non-covalent and covalent interactions between this compound and DNA, providing insights into binding sites and conformational changes upon adduct formation.
Mass Spectrometry (MS): High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is crucial for identifying and quantifying saframycins and their metabolites in complex biological samples. jst.go.jp Advanced MS techniques can also be used in hydrogen-deuterium exchange (HDX-MS) experiments to probe how protein conformation changes upon binding to this compound, helping to map interaction surfaces.
UV-Visible and Circular Dichroism (CD) Spectroscopy: These techniques are used to monitor the binding of this compound to DNA. Changes in the UV-visible spectrum indicate electronic interactions, while induced CD signals can provide information about the geometry of the drug-DNA complex and its effect on DNA structure. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study molecules with unpaired electrons, such as the semiquinone radicals that can be formed during the redox cycling of saframycins. researchgate.netnih.gov This is critical for investigating the role of reactive oxygen species (ROS) generation in the compound's mechanism of action.
Biophysical Techniques:
X-ray Crystallography: While obtaining crystals of drug-DNA covalent complexes can be challenging, X-ray crystallography provides the ultimate high-resolution structural data. A crystal structure of a this compound-DNA adduct would offer atomic-level details of the covalent bond, the specific DNA sequence recognition, and the resulting distortions in the DNA helix.
Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of binding kinetics. It can be used to quantitatively measure the affinity and the association/dissociation rates of this compound binding to immobilized DNA or protein targets, such as GAPDH. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy). This can reveal the driving forces behind the binding of this compound to its cellular targets.
These sophisticated techniques provide a multi-faceted view of this compound's molecular behavior, from its solution structure to the thermodynamics and kinetics of its interactions with DNA and proteins, which is essential for a complete mechanistic understanding. acs.org
Synthetic Biology and Metabolic Engineering for Enhanced this compound Production and Diversification
The natural production of saframycins in their native hosts is often low, hindering extensive research and development. Synthetic biology and metabolic engineering offer powerful solutions to overcome this limitation and to generate novel, structurally diverse analogs. researchgate.netnih.gov
Understanding and Reconstituting the Biosynthetic Pathway:
The biosynthesis of the saframycin core structure is a complex process catalyzed by a suite of enzymes, primarily a non-ribosomal peptide synthetase (NRPS) system. researchgate.netnih.gov
Gene Cluster Identification: The first step is the identification and sequencing of the saframycin biosynthetic gene cluster (BGC) from the producing organism, such as Streptomyces lavendulae. nih.govsemanticscholar.org
Enzyme Characterization: Key enzymes in the pathway, such as the NRPS modules (SfmA, SfmB, SfmC), methyltransferases (like SafC), and oxidoreductases, are characterized in vitro to determine their specific functions and substrate specificities. oup.comasm.org For instance, studies have elucidated the dual Pictet-Spenglerase activity of SfmC, which is responsible for assembling the complex pentacyclic core. oup.com
Heterologous Expression: The entire BGC can be transferred into a more genetically tractable and faster-growing host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net This allows for more controlled and potentially higher-yield production of the saframycin scaffold.
Metabolic Engineering for Enhanced Production:
Once the pathway is established in a production host, metabolic engineering strategies can be employed to increase titers:
Precursor Supply Enhancement: The host's metabolism can be engineered to overproduce the primary building blocks of saframycin, such as L-tyrosine and L-alanine, channeling metabolic flux towards the desired product. researchgate.net
Optimization of Gene Expression: The expression levels of genes within the BGC can be fine-tuned using synthetic promoters and ribosome binding sites to balance the pathway and prevent the accumulation of toxic intermediates.
Elimination of Competing Pathways: Deleting genes for pathways that compete for essential precursors can further boost the production of this compound.
Synthetic Biology for Diversification (Combinatorial Biosynthesis):
Synthetic biology provides tools to modify the biosynthetic machinery itself to create novel analogs. nih.gov
Chemo-enzymatic Synthesis: This hybrid approach combines chemical synthesis of modified precursors with enzymatic conversions. oup.com For example, synthetically created substrate variants can be fed to purified biosynthetic enzymes or to engineered microbes to produce a library of new saframycin analogs. oup.com
Enzyme Engineering: The substrate specificity of enzymes in the pathway can be altered through protein engineering. For example, modifying the adenylation (A) domains of the NRPS modules could enable the incorporation of unnatural amino acids into the saframycin backbone, leading to novel derivatives.
Pathway Engineering: Swapping domains or modules between different NRPS systems (e.g., from the safracin and saframycin pathways) or introducing new tailoring enzymes (e.g., halogenases, glycosyltransferases) can generate further structural diversity. nih.govmdpi.com
These advanced bioengineering strategies not only provide a sustainable supply of this compound for further study but also open up a vast chemical space for the discovery of new analogs with superior potency and pharmacological properties. oup.com
Q & A
Q. What are the key structural features of Saframycin R, and how do they influence its biological activity?
this compound (C₃₁H₃₄N₄O₁₀, molecular weight 622.62) is a pentacyclic quinone alkaloid with a cyano group, methoxy substituents, and a hydroxyacetate side chain . Its DNA-binding affinity is attributed to the planar quinone moiety and the cyanide-dependent alkylation mechanism, which intercalates into DNA and forms covalent adducts at specific sequences (e.g., CpG sites) . Researchers should prioritize X-ray crystallography or NMR to resolve its 3D conformation and correlate structural motifs with cytotoxicity assays.
Q. What experimental methodologies are essential for confirming this compound’s mechanism of action in vitro?
Standard approaches include:
- DNA-binding assays : Use electrophoretic mobility shift assays (EMSAs) or fluorescence quenching to quantify interaction with double-stranded DNA .
- Cytotoxicity profiling : Employ IC₅₀ determinations across cancer cell lines (e.g., HeLa, MCF-7) with comparative analysis against Saframycin A to identify structure-activity relationships .
- Metabolic stability tests : Assess degradation in serum-containing media via HPLC to evaluate pharmacokinetic limitations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported DNA-binding specificities of this compound analogs?
Discrepancies in binding sites (e.g., preference for AT-rich vs. GC-rich regions) may arise from differences in experimental conditions (e.g., pH, ionic strength) or analog substituents . To address this:
- Perform molecular dynamics simulations to model DNA interactions under varying conditions.
- Use high-throughput sequencing-based methods (e.g., Chem-seq) to map genome-wide binding sites in live cells .
- Validate findings with isothermal titration calorimetry (ITC) for precise thermodynamic profiling .
Q. What strategies are effective for improving the biosynthetic yield of this compound in heterologous hosts?
this compound biosynthesis involves nonribosomal peptide synthetases (NRPSs) and tailoring enzymes (e.g., methyltransferases, oxidases) . Key steps include:
- Enzyme engineering : Optimize SfmC (a key NRPS) via site-directed mutagenesis to enhance substrate specificity .
- Precursor-directed biosynthesis : Supplement cultures with non-natural amino acids to bypass rate-limiting steps .
- Metabolic flux analysis : Use ¹³C-labeled precursors to identify bottlenecks in the pathway .
Q. How should researchers design experiments to mitigate this compound’s off-target toxicity while retaining antitumor efficacy?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified side chains (e.g., replacing the hydroxyacetate with PEGylated groups) to reduce non-specific alkylation .
- Proteomic profiling : Apply activity-based protein profiling (ABPP) to identify unintended protein targets in normal cells .
- In vivo models : Use zebrafish or patient-derived xenografts (PDXs) to compare therapeutic indices of analogs .
Methodological & Data Analysis Questions
Q. What statistical rigor is required when analyzing this compound’s dose-response data in heterogeneous cell populations?
- Use non-linear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values, ensuring replicates (n ≥ 3) and normalization to controls .
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare efficacy across cell lines .
- Report confidence intervals and effect sizes to avoid overinterpretation of marginal results .
Q. How can cryo-EM be applied to study this compound’s interaction with its enzymatic targets?
- Sample preparation : Co-crystallize this compound with SfmC or DNA using grid-based optimization (e.g., varying cryoprotectants) .
- Data processing : Use RELION or CryoSPARC for 3D reconstruction, focusing on regions of electron density corresponding to the quinone moiety .
- Validation : Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to confirm binding poses .
Data Reproducibility & Reporting
Q. What metadata standards are critical for replicating this compound synthesis protocols?
- Document reaction conditions (temperature, solvent purity, catalyst loading) and characterize intermediates via ¹H/¹³C NMR and HRMS .
- Include negative controls (e.g., reactions without enzymes or substrates) in biosynthesis studies .
- Adhere to FAIR principles by depositing raw data in repositories like Zenodo or ChEMBL .
Q. How should researchers address batch-to-batch variability in this compound isolation from natural sources?
- Implement quality-by-design (QbD) approaches : Use design of experiments (DoE) to optimize fermentation parameters (e.g., pH, aeration) .
- Apply orthogonal purification methods : Combine ion-exchange chromatography with preparative HPLC to ensure >95% purity .
- Validate batches with LC-MS/MS and bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
